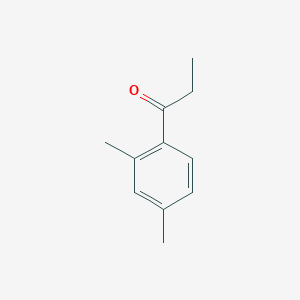

1-(2,4-Dimethylphenyl)propan-1-one

Description

Significance within Organic Synthesis and Reaction Methodologies

The primary significance of 1-(2,4-Dimethylphenyl)propan-1-one in organic synthesis lies in its role as a precursor and intermediate. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of m-xylene (B151644) with propionyl chloride, a classic and versatile method for forming carbon-carbon bonds with aromatic rings. chemchart.com This reaction, catalyzed by a Lewis acid such as aluminum chloride, is a cornerstone of electrophilic aromatic substitution. sigmaaldrich.commasterorganicchemistry.com

Once synthesized, this compound serves as a versatile substrate for a variety of chemical transformations. The carbonyl group is a primary site for nucleophilic addition and reduction reactions. For instance, it can be reduced to the corresponding alcohol, 1-(2,4-dimethylphenyl)propan-1-ol (B7846232). The presence of α-hydrogens on the propyl chain allows for enolate formation, opening pathways for reactions such as aldol (B89426) condensations and α-halogenations. These subsequent transformations are crucial for building more complex molecular architectures.

Furthermore, this compound is a valuable starting material in the synthesis of various heterocyclic compounds and has been noted as an intermediate in the preparation of more complex molecules, including those with potential pharmaceutical applications. Propiophenone (B1677668) and its derivatives are known intermediates in the synthesis of pharmaceuticals, highlighting the importance of substituted propiophenones like this compound in medicinal chemistry research. wikipedia.orggoogle.commanavchem.com

Historical Context of Substituted Propiophenone Chemistry

The chemistry of substituted propiophenones is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Friedel-Crafts reaction. Discovered in 1877 by Charles Friedel and James Crafts, this reaction provided a powerful tool for the alkylation and acylation of aromatic rings. sigmaaldrich.commasterorganicchemistry.comthermofisher.comwikipedia.orgchemistryviews.org The ability to directly attach an acyl group to an aromatic substrate, such as in the synthesis of this compound, was a major advancement in synthetic chemistry.

Initially, the focus was on understanding the scope and limitations of the Friedel-Crafts reaction with simple aromatic hydrocarbons like benzene. wikipedia.org Over time, as the understanding of electrophilic aromatic substitution grew, the reaction was extended to a wide range of substituted aromatic compounds, including xylenes. The synthesis of substituted propiophenones became important as these compounds were recognized as valuable intermediates for producing a variety of organic compounds, including pharmaceuticals, fragrances, and other specialty chemicals. manavchem.commerriam-webster.com The development of alternative synthetic methods, such as the ketonization of carboxylic acids, has also contributed to the availability of propiophenones, though Friedel-Crafts acylation remains a primary and versatile route. wikipedia.org

The ongoing exploration of the reactivity of substituted propiophenones continues to be an active area of research, with new catalysts and reaction conditions being developed to improve efficiency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFRVQVNYNPBEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310078 | |

| Record name | 2′,4′-Dimethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35031-55-1 | |

| Record name | 2′,4′-Dimethylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35031-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′,4′-Dimethylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,4 Dimethylphenyl Propan 1 One

Direct Synthetic Approaches

Direct methods for creating the core structure of 1-(2,4-dimethylphenyl)propan-1-one primarily involve the formation of a carbon-carbon bond between the aromatic ring of m-xylene (B151644) and a three-carbon acyl group.

The most prevalent direct synthetic route is the Friedel-Crafts acylation of m-xylene with an acylating agent such as propanoyl chloride or propionic anhydride (B1165640). smolecule.comchemchart.com This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion generated in situ. masterorganicchemistry.comyoutube.com The product, an aryl ketone, is deactivated towards further substitution, which conveniently prevents polyacylation. organic-chemistry.org

The general reaction is as follows: m-Xylene + Propanoyl Chloride → this compound + HCl

The efficiency and yield of the Friedel-Crafts acylation are highly dependent on several key parameters. Research on the acylation of m-xylene, although often with benzoyl chloride, provides valuable insights into optimizing the synthesis of the target compound. rsc.org Key parameters that are typically optimized include reaction temperature, the molar ratio of reactants, and the amount of catalyst used. rsc.org For instance, in related acylations, increasing the reaction temperature generally enhances the conversion rate. However, an excessively high temperature can lead to side reactions and decreased selectivity. The molar ratio between the aromatic substrate (m-xylene) and the acylating agent is also critical. A slight excess of the arene can sometimes improve the yield. acs.org The catalyst loading must be carefully controlled; sufficient catalyst is needed to drive the reaction, but an excess can increase costs and complicate purification. rsc.org

Table 1: Optimized Parameters for a Model Friedel-Crafts Acylation of m-Xylene

| Parameter | Optimized Value/Condition | Impact on Reaction |

|---|---|---|

| Temperature | ~140°C | Higher temperature increases conversion of the acylating agent. |

| Molar Ratio (m-xylene:acylating agent) | 2:1 | Optimizes yield and selectivity for the desired product. |

| Catalyst Loading (Fe₂O₃/HY) | 0.1 g per 10 mmol m-xylene | Ensures high catalytic activity and product yield. |

Data derived from studies on the acylation of m-xylene with benzoyl chloride, serving as a model for propanoylation. rsc.org

The choice of catalyst is paramount in Friedel-Crafts acylation. Traditionally, stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are used. masterorganicchemistry.combeyondbenign.org These catalysts work by coordinating to the halogen of the acyl halide, which generates a highly electrophilic acylium ion. masterorganicchemistry.com

In recent years, a significant focus has been on developing heterogeneous solid acid catalysts to replace traditional Lewis acids. These solid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and reduced corrosiveness and waste. acs.org Materials studied for the acylation of arenes like m-xylene include various zeolites (e.g., HY, HBeta, ZSM-5), metal oxides, and modified clays. rsc.orgacs.org Studies have shown that iron oxide supported on HY zeolite (Fe₂O₃/HY) is a particularly efficient, stable, and reusable catalyst for the acylation of m-xylene, attributing its high activity to an increase in Lewis acidic sites. rsc.orgrsc.org

Table 2: Comparison of Catalysts in a Model Friedel-Crafts Acylation of m-Xylene

| Catalyst | Type | Conversion of Acylating Agent (%) | Key Advantages |

|---|---|---|---|

| HY Zeolite | Solid Acid | <30% | Heterogeneous, reusable. rsc.org |

| Fe₂O₃/HY Zeolite | Solid Acid | 97.3% | High activity, reusable, stable. rsc.org |

| Aluminum Chloride (AlCl₃) | Lewis Acid | High | Traditional, highly effective catalyst. masterorganicchemistry.com |

| Iron(III) Oxide | Metal Oxide | High | Active heterogeneous catalyst. acs.org |

Performance data based on the acylation of m-xylene with benzoyl chloride. rsc.orgacs.org

Friedel-Crafts reactions must be conducted under anhydrous conditions. beyondbenign.org The Lewis acid catalysts, such as AlCl₃ and FeCl₃, are extremely sensitive to moisture and will rapidly react with water. beyondbenign.orgyoutube.com This hydrolysis deactivates the catalyst and produces corrosive hydrogen chloride gas. beyondbenign.org

While Friedel-Crafts acylation is the dominant method, other strategies for forming the crucial aryl-ketone bond exist. Research has explored copper-catalyzed oxidative cross-coupling reactions. One such method involves the coupling of this compound itself with acetophenones through a dual C(sp³)–H activation mechanism to create more complex structures. smolecule.com Another advanced approach involves the palladium-catalyzed functionalization of the β-C(sp³)–H bond of the ketone, allowing for the introduction of aryl groups at the beta-carbon position. smolecule.com

Friedel-Crafts Acylation Strategies

Catalytic Synthesis Applications

The application of advanced catalytic systems represents a significant evolution in the synthesis of aromatic ketones like this compound. The primary driver for this is the move towards more sustainable and efficient chemical processes. The use of solid acid catalysts, such as iron-modified zeolites, is a key example. rsc.org These catalysts are not consumed in the reaction and can be easily filtered out and reused for multiple cycles without a significant drop in activity, which is a major advantage over traditional, single-use stoichiometric Lewis acid catalysts. rsc.orgresearchgate.net This approach not only simplifies product work-up but also minimizes chemical waste, aligning with the principles of green chemistry. beyondbenign.org

Transition Metal-Catalyzed Methods

Transition metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, enabling the construction of aryl ketones like this compound under milder conditions than classical methods. rsc.org Metals such as palladium, copper, and nickel are at the forefront of these developments, each offering unique catalytic properties for acylation and cross-coupling reactions. researchgate.netudel.edu

Palladium catalysis is a cornerstone of modern organic synthesis, offering versatile pathways for the formation of C-C bonds. For the synthesis of this compound, palladium-catalyzed carbonylative cross-coupling reactions represent a highly effective strategy. These reactions typically involve the coupling of an aryl halide or triflate with a source of carbon monoxide and a suitable nucleophile. orgsyn.org

One potential pathway is the palladium-catalyzed carbonylative coupling of 2,4-dimethyliodobenzene with an organometallic propionyl reagent. Alternatively, a three-component reaction can be employed, combining 1-iodo-2,4-dimethylbenzene, carbon monoxide, and a propionyl source, such as propionyl chloride or propanoic anhydride, in the presence of a palladium catalyst. thieme-connect.de The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent reductive elimination yields the desired ketone and regenerates the active Pd(0) catalyst. thieme-connect.de Another advanced approach involves the dicarbonylation of dienes, which, while not a direct route to this specific molecule, demonstrates the power of palladium to construct complex carbonyl compounds from simple precursors with high atom economy. unimi.itnih.gov

| Aryl Source | Acyl/CO Source | Catalyst System | Key Features |

| 1-Iodo-2,4-dimethylbenzene | Propionyl Chloride / CO | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Direct acylation via carbonylative coupling. |

| 2,4-Dimethylphenylboronic acid | Propanoic Anhydride | Pd(OAc)₂ / dppf | Suzuki-Miyaura type acylation. acs.org |

| 1,3-Dimethylbenzene | Ethylene / CO | Pd(OAc)₂ / NMDPP | Two-step, one-pot Heck reaction followed by hydroxycarbonylation. mdpi.com |

This table presents plausible palladium-catalyzed routes based on established methodologies for ketone synthesis.

Copper catalysts have emerged as an inexpensive and abundant alternative to palladium for certain cross-coupling reactions. While often used for C-N and C-O bond formation, copper catalysis is also applicable to C-C bond-forming reactions, including the synthesis of aryl ketones. Copper-catalyzed methodologies can be particularly useful for the functionalization of propiophenones once formed, such as through direct α-ketoesterification via C(sp³)–H oxidative cross-coupling, using O₂ as a clean oxidant. rsc.orgnih.gov

For the primary synthesis of the ketone, a possible route involves the copper-catalyzed coupling of 2,4-dimethylphenylboronic acid with a propanoyl halide. These reactions often require a ligand to stabilize the copper center and a base to facilitate the transmetalation step. The choice of ligand and reaction conditions is critical to prevent side reactions, such as homocoupling of the boronic acid.

| Aryl Source | Acylating Agent | Catalyst System | Reaction Type |

| 2,4-Dimethylphenylboronic acid | Propanoyl Chloride | CuI / Ligand | Cross-coupling acylation. |

| This compound | Acetophenone | CuBr₂ / O₂ | α-Ketoesterification (Functionalization). rsc.orgnih.gov |

This table illustrates potential copper-catalyzed synthetic approaches.

Nickel, as an earth-abundant metal, offers a cost-effective and highly reactive platform for cross-coupling reactions. Nickel catalysts are particularly effective in activating challenging substrates and can facilitate unique transformations. The synthesis of aryl alkyl ketones can be achieved through nickel-catalyzed reductive coupling of aryl halides with alkyl halides, using carbon dioxide as a safe and readily available surrogate for carbon monoxide. researchgate.net

In a representative synthesis for this compound, 1-iodo-2,4-dimethylbenzene could be coupled with a C3 alkyl halide (e.g., 1-bromopropane) under a CO₂ atmosphere. The reaction is typically promoted by a reducing agent, such as zinc or manganese, and a specialized ligand. researchgate.net Another powerful method is the nickel-catalyzed carbonylative Negishi cross-coupling, which couples an organozinc reagent with an alkyl halide under an atmosphere of CO gas, allowing for the construction of unsymmetrical ketones. dicp.ac.cn These methods benefit from high functional group tolerance and can often be performed under mild conditions. udel.edursc.org

| Aryl Source | Alkyl/Carbonyl Source | Catalyst System | Key Features |

| 1-Iodo-2,4-dimethylbenzene | 1-Bromopropane / CO₂ | NiBr₂·dme / dtbbpy / Zn | Reductive coupling with CO₂ as a CO surrogate. researchgate.net |

| 2,4-Dimethylphenylzinc chloride | 1-Iodopropane / CO (1 atm) | NiI₂ / NNN-pincer ligand | Carbonylative Negishi cross-coupling. dicp.ac.cn |

| 2,4-Dimethylbenzoic acid | 1-Bromopropane | NiCl₂·glyme / dtbbpy / Mn | Reductive coupling of an acid derivative. rsc.org |

This table summarizes potential nickel-catalyzed synthetic routes based on modern methodologies.

In palladium-, copper-, and nickel-catalyzed acylations, common ligand classes include phosphines (e.g., triphenylphosphine, XPhos, dppf) and N-heterocyclic carbenes (NHCs). polyu.edu.hkorganic-chemistry.org

Steric Properties : Bulky ligands can promote reductive elimination, the final step in many cross-coupling cycles that forms the product, thereby increasing the reaction rate and yield. They can also control regioselectivity by sterically blocking certain coordination sites on the metal.

Electronic Properties : Electron-donating ligands increase the electron density on the metal center, which facilitates the initial oxidative addition step, particularly with less reactive aryl chlorides. polyu.edu.hk Conversely, the electronic nature of the ligand can be tuned to prevent unwanted side reactions.

Stereoselectivity : For reactions creating chiral centers, chiral ligands are essential for inducing asymmetry. While the synthesis of this compound does not generate a stereocenter at the carbonyl carbon, subsequent functionalization or asymmetric reductions would rely on chiral ligand design. For instance, asymmetric conjugate additions to acceptors like chromones have been achieved with high enantioselectivity using palladium catalysts bearing chiral PyOX ligands. nih.gov

The development of specialized ligands, such as pincer-type ligands in nickel catalysis, has been instrumental in enabling challenging transformations like carbonylative couplings with unactivated alkyl electrophiles by preventing side reactions such as β-hydride elimination. dicp.ac.cn

Organocatalysis in Propiophenone (B1677668) Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside metal and enzymatic catalysis. wikipedia.orgnih.gov This field offers the advantage of avoiding potentially toxic and expensive heavy metals, contributing to greener synthesis. mdpi.com

For the synthesis of propiophenones, organocatalytic approaches to the Friedel-Crafts reaction are of particular interest. While traditional Friedel-Crafts acylations rely on stoichiometric amounts of strong Lewis acids like AlCl₃, recent advancements have shown that strong Brønsted acids can act as effective catalysts. nih.gov Superelectrophiles can be generated from carboxylic acids in the presence of a strong acid catalyst, which then acylate the aromatic ring. nih.gov Furthermore, highly confined imidodiphosphorimidate organocatalysts have been developed for the asymmetric Friedel-Crafts alkylation of simple, unactivated arenes, demonstrating the potential to activate even challenging substrates without metal catalysts. acs.org Although direct organocatalytic acylation of m-xylene to this compound is not widely documented, these principles form the basis for developing such a method. The use of chiral organocatalysts, such as proline derivatives, is well-established for other transformations and could be adapted to achieve asymmetric functionalization of the propiophenone scaffold. wikipedia.orgresearchgate.net

Green Chemistry Principles in Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. begellhouse.com The synthesis of this compound provides a clear case study for comparing traditional and modern methods through the lens of green chemistry principles. numberanalytics.comacs.org

The conventional Friedel-Crafts acylation using a stoichiometric amount of AlCl₃ is notoriously "ungreen." libretexts.org It generates a large volume of acidic waste during aqueous workup and has a high (poor) E-Factor (mass of waste per mass of product). mdpi.com Catalytic methods, by their very nature, are greener as the catalyst is used in small amounts and can often be recycled, significantly reducing waste. researchgate.netbegellhouse.com

Further green improvements involve process intensification and the use of alternative energy sources. Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, often with improved yields and cleaner reaction profiles. nih.govresearchgate.netanton-paar.com This is due to efficient internal heating of the reaction mixture. anton-paar.com Solvent-free reactions or the use of environmentally benign solvents (e.g., water, ethanol) or recyclable media like ionic liquids further enhance the green credentials of a synthetic route. numberanalytics.com For example, a solvent-free condensation of aryl ketones and aldehydes using iodine-impregnated alumina (B75360) under microwave activation highlights a modern, eco-friendly protocol. nih.gov

Ultrasound-Assisted Synthetic Protocols

The application of ultrasonic irradiation in organic synthesis has been recognized as a powerful tool for accelerating reactions, often leading to higher yields and milder reaction conditions. researchgate.netnih.gov This technique, known as sonochemistry, utilizes the energy of acoustic cavitation to create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactant activation.

While specific literature detailing the ultrasound-assisted synthesis of this compound is not prevalent, the principles can be applied to its standard synthesis via Friedel-Crafts acylation. A proposed sonochemical-assisted protocol would involve the reaction of m-xylene with a propanoylating agent, such as propanoyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst under ultrasonic irradiation.

General Benefits of Ultrasound in Synthesis:

Reduced Reaction Times: Sonication can significantly shorten the time required for the reaction to reach completion compared to conventional heating methods. nih.gov

Milder Conditions: Reactions can often be conducted at lower temperatures, reducing the formation of unwanted byproducts. nih.gov

The table below illustrates a hypothetical comparison between a conventional and an ultrasound-assisted Friedel-Crafts acylation for this synthesis, based on general findings in sonochemistry. nih.gov

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Energy Source | Thermal (Heating Mantle) | Acoustic (Ultrasonic Bath/Probe) |

| Reaction Time | Hours | Minutes to Hours |

| Temperature | Often elevated | Room temperature or slightly elevated |

| Yield | Variable | Potentially higher |

| Byproduct Formation | Potential for thermal decomposition/side reactions | Often reduced |

Sustainable Catalysis and Atom Economy

The principles of green chemistry are central to modern synthetic design, emphasizing the need for processes that are both efficient and environmentally benign. diva-portal.orgjocpr.com For the synthesis of this compound, this translates to the development of sustainable catalytic systems and maximizing atom economy. numberanalytics.comacs.org

Sustainable Catalysis: The traditional Friedel-Crafts acylation uses a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com This approach has significant drawbacks, including the generation of large quantities of corrosive and hazardous waste during aqueous workup and the difficulty in recovering the catalyst. organic-chemistry.orgbeyondbenign.org

Sustainable alternatives focus on the use of solid acid catalysts, particularly zeolites. kuleuven.bemdpi.com Zeolites are crystalline aluminosilicates with a well-defined microporous structure that can provide shape-selective catalysis and strong acid sites. mdpi.com For the acylation of m-xylene, a zeolite catalyst offers several advantages:

Reusability: The catalyst can be recovered by simple filtration and reused multiple times, reducing cost and waste.

Reduced Waste: It eliminates the need for a hydrolytic workup, preventing the formation of aluminum hydroxide (B78521) waste.

Shape Selectivity: The pore structure of the zeolite can favor the formation of the desired 2,4-disubstituted product over other isomers.

Research into organo-template-free synthesis of zeolites further enhances the green credentials of these catalysts by making their production more economical and environmentally friendly. nih.gov

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comacs.org It provides a clear metric for the inherent efficiency of a chemical transformation. jocpr.com

The atom economy is calculated as: [ \text{Atom Economy} (%) = \frac{\text{Molecular Weight of Desired Product}}{\text{Sum of Molecular Weights of All Reactants}} \times 100 ]

Let's compare the atom economy for two potential synthetic routes to this compound:

Route A: Traditional Friedel-Crafts Acylation using Propanoyl Chloride

Reaction: C₈H₁₀ (m-xylene) + C₃H₅OCl (propanoyl chloride) → C₁₁H₁₄O (product) + HCl

MWs: m-xylene (106.16 g/mol ), propanoyl chloride (92.52 g/mol ), product (162.23 g/mol ), HCl (36.46 g/mol )

Atom Economy: [162.23 / (106.16 + 92.52)] x 100 = 81.6%

Route B: Greener Friedel-Crafts Acylation using Propanoic Anhydride

Reaction: C₈H₁₀ (m-xylene) + C₆H₁₀O₃ (propanoic anhydride) → C₁₁H₁₄O (product) + C₃H₆O₂ (propanoic acid)

MWs: m-xylene (106.16 g/mol ), propanoic anhydride (130.14 g/mol ), product (162.23 g/mol ), propanoic acid (74.08 g/mol )

Atom Economy: [162.23 / (106.16 + 130.14)] x 100 = 68.7%

Industrial Scale Synthesis Considerations

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges and priorities, including cost-effectiveness, safety, process robustness, and waste management. rsc.org

For the production of this compound, several factors are critical:

Catalyst Choice: The move away from stoichiometric AlCl₃ is a primary industrial driver. beyondbenign.org The use of heterogeneous catalysts like zeolites is highly advantageous. They simplify the process by allowing for fixed-bed, continuous-flow reactors, which are more efficient and controllable than batch processes. This also eliminates the costly and environmentally damaging aqueous workup associated with traditional methods. rsc.org

Reagent Selection: While propanoyl chloride is highly reactive, the evolution of corrosive hydrogen chloride gas poses significant engineering challenges for materials of construction and requires scrubbers for safety and environmental compliance. youtube.com Propanoic anhydride is often a preferred acylating agent on an industrial scale. It is less corrosive, and the co-product, propanoic acid, is a liquid that is easier to handle and can be recovered, adding economic value to the process.

Solvent Use: To improve efficiency and reduce waste, industrial processes aim to minimize or eliminate the use of solvents. Performing the Friedel-Crafts acylation under neat (solvent-free) conditions is a key consideration, as it increases reactor throughput and reduces the costs associated with solvent purchase, recovery, and disposal. academie-sciences.fr

Process Optimization: Industrial synthesis requires rigorous optimization of reaction parameters such as temperature, pressure, and reactant feed rates to maximize yield and purity while ensuring safety. Continuous processing with a solid catalyst allows for fine control over these parameters and can lead to a more consistent product quality.

The table below summarizes the key considerations for industrial scale-up, comparing the traditional approach with a modern, sustainable process.

Table 2: Industrial Synthesis Considerations

| Feature | Traditional (Stoichiometric AlCl₃) | Modern (Heterogeneous Catalyst) |

|---|---|---|

| Catalyst | AlCl₃ (stoichiometric, single-use) | Zeolite (catalytic, reusable) |

| Process Type | Typically Batch | Continuous Flow |

| Waste Stream | Acidic aqueous waste with aluminum salts | Minimal; catalyst is recycled |

| Product Isolation | Quenching, extraction, distillation | Simple filtration/distillation |

| Safety/Handling | Corrosive reagents (HCl evolution), exothermic quenching | Safer handling, contained system |

| Economic Viability | High waste disposal costs | Lower operational costs, catalyst longevity |

Advanced Chemical Reactivity and Transformations of 1 2,4 Dimethylphenyl Propan 1 One

Ketone Functional Group Chemistry

The carbonyl group in 1-(2,4-dimethylphenyl)propan-1-one is a primary site for a variety of chemical reactions, including reductions, oxidations, and reactions involving the adjacent alpha-carbon.

The ketone can be reduced to the corresponding secondary alcohol, 1-(2,4-dimethylphenyl)propan-1-ol (B7846232). This transformation can be achieved through several methods, each with distinct characteristics regarding stereoselectivity and reaction conditions.

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbonyl double bond in the presence of a metal catalyst. youtube.comyoutube.com For the asymmetric reduction of prochiral ketones like this compound, chiral catalysts are employed to produce an excess of one enantiomer of the alcohol product.

Ruthenium complexes incorporating chiral phosphine (B1218219) ligands, such as DuPHOS, are effective for the asymmetric hydrogenation of ketones. google.com These reactions are typically performed under a hydrogen atmosphere, often in the presence of a base. The choice of catalyst, solvent, and reaction conditions significantly influences both the conversion rate and the enantiomeric excess (e.e.) of the resulting chiral alcohol.

Table 1: Representative Catalysts and Conditions for Asymmetric Hydrogenation

| Catalyst System | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Ru-DuPHOS complex | Aromatic Ketones | Chiral Secondary Alcohols | Often >90% | google.com |

| Ru-TsDPEN | Diynones | Chiral Propargyl Alcohols | High | nih.gov |

This table illustrates the general effectiveness of such catalyst systems; specific results for this compound would require dedicated experimental investigation.

Chemoselective reductions target the ketone functional group while leaving other potentially reactive groups in the molecule untouched. Hydride-releasing agents are commonly used for this purpose. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols.

The general reaction is as follows: C₁₁H₁₄O + [H] → C₁₁H₁₆O (this compound + Reducing Agent → 1-(2,4-Dimethylphenyl)propan-1-ol)

The choice of hydride reagent and solvent can be tuned to control the reactivity. Sodium borohydride is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol (B145695). Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran.

The electrochemical reduction of aromatic ketones like this compound in aprotic solvents typically proceeds through a stepwise mechanism. The initial step is a one-electron transfer to the ketone, forming a radical anion. This radical anion can then undergo further reactions, such as dimerization to form a pinacol (B44631) or protonation followed by a second electron transfer and protonation to yield the corresponding alcohol. The specific pathway and final products are highly dependent on the experimental conditions, including the electrode material, solvent, supporting electrolyte, and the presence of proton donors.

While ketones are generally resistant to oxidation compared to aldehydes, they can be forced to react under specific conditions. A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgnih.gov This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide and a Lewis acid. organic-chemistry.orgyoutube.com

For this compound, the Baeyer-Villiger oxidation would involve the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. The group that is more capable of stabilizing a positive charge will preferentially migrate. In this case, the 2,4-dimethylphenyl group has a higher migratory aptitude than the ethyl group.

Therefore, the expected major product of the Baeyer-Villiger oxidation of this compound is ethyl 2,4-dimethylbenzoate.

Reaction Scheme: this compound + Peroxyacid → Ethyl 2,4-dimethylbenzoate

Enzymatic versions of the Baeyer-Villiger oxidation, using Baeyer-Villiger monooxygenases (BVMOs), offer a green chemistry approach to this transformation. wikipedia.org

The carbon atoms adjacent to the ketone carbonyl group (alpha-carbons) in this compound are acidic and can be deprotonated by a suitable base to form an enolate. This compound has two alpha-carbons: one on the methyl group of the propyl chain and the methylene (B1212753) group attached to the phenyl ring.

The formation of the enolate is a key step for a variety of alpha-functionalization reactions, such as alkylation, halogenation, and aldol (B89426) condensation. The choice of base and reaction conditions can influence which enolate is formed (kinetic vs. thermodynamic). masterorganicchemistry.com

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms faster by removing the less-hindered proton from the methyl group.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, typically using a weaker base or higher temperatures. This results in the more substituted, and therefore more stable, enolate from deprotonation of the methylene group.

Once formed, the enolate can act as a nucleophile. For example, reacting the enolate with an alkyl halide would result in the formation of a new carbon-carbon bond at the alpha-position, leading to a more complex ketone structure.

Reduction Reactions

Aromatic Ring Functionalization and Reactivity

The 2,4-dimethylphenyl group is an electron-rich aromatic system, activated towards electrophilic attack by the two methyl groups. The propanoyl group, being a meta-director, influences the regioselectivity of these reactions.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing arenes. smolecule.com The existing substituents—two activating methyl groups (ortho, para-directing) and one deactivating acyl group (meta-directing)—control the position of substitution. The powerful ortho, para-directing influence of the methyl groups typically overrides the meta-directing effect of the propanoyl group.

Potential electrophilic substitution reactions include nitration, halogenation, and sulfonation. smolecule.com The incoming electrophile will preferentially add to the positions most activated by the methyl groups and least deactivated by the acyl group.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2,4-Dimethyl-5-nitrophenyl)propan-1-one |

| Bromination | Br₂, FeBr₃ | 1-(5-Bromo-2,4-dimethylphenyl)propan-1-one |

| Sulfonation | Fuming H₂SO₄ | 5-(Propanoyl)-2,4-dimethylbenzenesulfonic acid |

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions.

Modern synthetic methods allow for the transformation of aryl ketones in cross-coupling reactions. While traditionally requiring halides or pseudohalides, recent advances in catalysis have enabled the use of ketones as coupling partners. nih.govacs.org The Suzuki-Miyaura coupling, for instance, can utilize aryl ketones as electrophiles to form new carbon-carbon bonds. nih.govacs.orgacs.orgnih.gov

In these transformations, the bond between the aryl group and the carbonyl carbon is cleaved and a new bond is formed between the aryl group and the nucleophilic partner, typically an organoboron compound. This represents a powerful strategy for synthesizing complex biaryl structures or for late-stage functionalization of molecules. acs.org

A general scheme for such a reaction is as follows:

This approach is notable for using a common and stable functional group (ketone) as a leaving group. acs.org The development of specialized ligands, such as pyridine-oxazoline, has been crucial for enabling the challenging cleavage of the unstrained C-C bond between the aromatic ring and the carbonyl group. acs.org

Propane (B168953) Backbone Modifications and Derivatization

The propane backbone and the ketone functional group are key sites for reactivity.

Oxidation and Reduction : The ketone can be readily oxidized to carboxylic acids like 2,4-dimethylbenzoic acid using strong oxidizing agents, or reduced to the corresponding secondary alcohol, 1-(2,4-dimethylphenyl)propan-1-ol, with reducing agents such as sodium borohydride. smolecule.com

C-H Functionalization : The ketone moiety can act as a directing group to enable transition metal-catalyzed functionalization of otherwise unreactive C-H bonds. smolecule.com

α-Position : Copper-catalyzed oxidative reactions can modify the α-carbon. For example, an oxidative cross-coupling with acetophenones can lead to α-ketoesterification through a dual C(sp³)–H activation mechanism. smolecule.com The methyl groups on the phenyl ring can influence the reaction rate and selectivity. smolecule.com

β-Position : Palladium catalysts, particularly with monoprotected amino neutral amide (MPANA) ligands, can selectively activate the β-C–H bonds for arylation or oxygenation. smolecule.com This proceeds through a cationic Pd(II) intermediate where the ketone's carbonyl group directs the catalyst to the adjacent C-H bond. smolecule.com

| Modification Type | Position | Catalyst/Reagent | Product Type |

| Reduction | C=O | Sodium Borohydride | Secondary Alcohol |

| Oxidation | C=O | Potassium Permanganate | Carboxylic Acid |

| Oxidative Coupling | α-C-H | Copper(II) Acetate (B1210297) | α,α-Dimers |

| β-C-H Arylation | β-C-H | Palladium-MPANA | β-Aryl Ketone |

Table 2: Summary of Propane Backbone Modifications.

Mechanistic Studies of Chemical Reactions Involving the Compound

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and expanding their scope.

The reactivity of this compound is influenced by both kinetic and thermodynamic factors.

Steric Effects : The steric bulk introduced by the methyl group at the ortho position (C2) of the phenyl ring can influence reaction rates. In copper-catalyzed oxidative couplings, for example, the 2,4-dimethylphenyl group slows the reaction rate when compared to less substituted propiophenones, demonstrating kinetic hindrance. smolecule.com

Electronic Effects : The electron-donating methyl groups can stabilize transition states through hyperconjugation. smolecule.com This can lower the activation energy for certain steps, such as radical formation in oxidative functionalization reactions. smolecule.com

Kinetic vs. Thermodynamic Control : In reactions with multiple possible outcomes, such as additions to conjugated systems that could be formed from this ketone, the reaction conditions determine the product distribution. youtube.com Low temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product. youtube.com

Detailed mechanistic studies have shed light on the pathways of several key reactions.

Suzuki-Miyaura Coupling : A proposed mechanism for the cross-coupling of aryl ketones involves the oxidative addition of a Pd(0) catalyst to an activated form of the ketone (such as an oxime ester derivative), forming a Pd(II) intermediate. acs.org This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. acs.org

β-C–H Functionalization : The palladium-catalyzed β-functionalization is believed to proceed via a cationic Pd(II) intermediate. The reaction is initiated by the coordination of the ketone's carbonyl oxygen to the palladium center. This coordination directs a concerted metalation-deprotonation (CMD) step at the β-C–H bond, forming a palladacycle intermediate. smolecule.com Subsequent oxidative addition of a coupling partner (like an aryl halide) and reductive elimination furnishes the functionalized product. smolecule.com

Copper-Catalyzed Oxidative Functionalization : These reactions often proceed through radical intermediates. smolecule.com The copper catalyst, in a higher oxidation state, can abstract a hydrogen atom from the α-position to form a carbon-centered radical. This radical can then undergo various coupling reactions, such as dimerization or cross-coupling with another radical species. smolecule.com The presence of the methyl substituents on the phenyl ring helps to stabilize these radical intermediates, facilitating the reaction. smolecule.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections delve into the analysis of 1-(2,4-dimethylphenyl)propan-1-one using various NMR methods.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the different chemical environments of the hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propyl group, and the methyl protons.

The aromatic region of the spectrum shows signals for the three protons on the dimethylphenyl ring. Due to the substitution pattern, these protons are in different chemical environments and thus have different chemical shifts. The methylene protons of the ethyl group adjacent to the carbonyl group typically appear as a quartet, while the terminal methyl protons of the ethyl group appear as a triplet. The two methyl groups on the phenyl ring will also produce distinct singlets.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | Multiplet |

| -CH₂- (ethyl) | ~2.9 | Quartet |

| -CH₃ (ethyl) | ~1.1 | Triplet |

| Ar-CH₃ (C2) | ~2.4 | Singlet |

| Ar-CH₃ (C4) | ~2.3 | Singlet |

| Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show a signal for the carbonyl carbon, which is typically found in the downfield region (around 200 ppm). The aromatic carbons will appear in the range of approximately 125-140 ppm. The carbons of the two methyl groups attached to the aromatic ring and the carbons of the ethyl group will have signals in the upfield region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~207 |

| Aromatic C (quaternary) | ~135-140 |

| Aromatic CH | ~125-132 |

| -CH₂- (ethyl) | ~35 |

| Ar-CH₃ | ~20-21 |

| -CH₃ (ethyl) | ~8 |

| Note: These are predicted values and can vary. |

Advanced Two-Dimensional NMR Techniques (e.g., gDQFCOSY, gHSQC)

gDQFCOSY (gradient-selected Double Quantum Filtered Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the methylene protons and the terminal methyl protons of the propyl group, confirming their connectivity. It would also help to assign the coupled aromatic protons.

gHSQC (gradient-selected Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments made from the one-dimensional spectra. For example, the quartet at ~2.9 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~35 ppm in the ¹³C NMR spectrum.

Fluorine-19 (¹⁹F) NMR for Enantiomeric Excess Determination (e.g., Mosher's Amide Method)

The Mosher's amide method is a technique used to determine the enantiomeric excess and absolute configuration of chiral alcohols and amines. nih.gov This method involves the reaction of the chiral substrate with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. nih.gov

Since this compound is a prochiral ketone, it can be reduced to the corresponding chiral secondary alcohol, 1-(2,4-dimethylphenyl)propan-1-ol (B7846232). The resulting alcohol, if enantiomerically enriched, could then be analyzed using Mosher's method. The two enantiomers of the alcohol would react with (R)- and (S)-MTPA to form two pairs of diastereomers.

The ¹⁹F NMR spectra of these diastereomeric mixtures would show distinct signals for the trifluoromethyl group of the MTPA moiety. The difference in the chemical shifts (Δδ) of the fluorine signals for the diastereomers can be used to determine the enantiomeric excess of the alcohol. While specific data for the MTPA derivative of 1-(2,4-dimethylphenyl)propan-1-ol is not available, the principle of the method remains applicable. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

A strong absorption band is observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of an aromatic ketone. The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the propyl and methyl groups are observed in the 2850-3000 cm⁻¹ range.

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch (Ketone) | ~1685 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (162.23 g/mol ). nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound, with the molecular formula C₁₁H₁₄O, the exact mass can be calculated. This computed value serves as a benchmark for experimental results obtained via HRMS. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it an indispensable tool for structure confirmation.

The computed monoisotopic mass for this compound is 162.104465066 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass measurement extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₁₁H₁₄O.

Table 1: Computed Mass Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄O | nih.gov |

| Molecular Weight | 162.23 g/mol | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. nih.gov For volatile compounds like this compound, GC-MS is an ideal technique for both identification and quantification. researchgate.net

In a typical GC-MS analysis, the compound is first separated from other components in the gas chromatograph based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint." The mass spectrum for this compound shows characteristic fragments that are used for its identification. nih.gov

Table 2: Major Mass Spectrometry Peaks for this compound from GC-MS

| Mass-to-Charge Ratio (m/z) | Interpretation | Source |

|---|---|---|

| 162 | Molecular Ion [M]⁺ | nih.gov |

| 133 | Fragment corresponding to the loss of an ethyl group [M-C₂H₅]⁺ | nih.gov |

X-ray Crystallography and Solid-State Studies

Single Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an authoritative analytical technique that provides precise information about the internal lattice of crystalline substances. carleton.edu It is considered the gold standard for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and atomic positions. carleton.edumdpi.com The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rigaku.com

While SCXRD is the definitive method for elucidating the complete atomic arrangement of a molecule, a search of available literature did not yield specific single-crystal X-ray diffraction data for this compound. If such a study were conducted, it would provide unambiguous confirmation of its molecular structure and stereochemistry. rigaku.com The resulting data would typically include the crystal system, space group, and unit cell dimensions, as shown in the example table below for a different compound.

Table 3: Example of Crystal Data and Structure Refinement Parameters from an SCXRD Study

| Parameter | Example Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 3.942, 11.5915, 28.0387 |

| V (ų) | 1281.19 |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.022 |

| wR(F²) | 0.052 |

Note: This table presents example data for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one and is for illustrative purposes only to show the type of data obtained from an SCXRD experiment. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This analysis is performed using the data obtained from single-crystal X-ray diffraction. nih.gov It maps the electron distribution of a molecule within the crystal, allowing for the identification and categorization of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov

Table 4: Example of Interatomic Contact Contributions from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 43.1% |

| C···H/H···C | 17.4% |

| Br···H/H···Br | 14.9% |

| C···C | 11.9% |

| O···H/H···O | 9.8% |

Note: This table shows example data for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one to illustrate the output of a Hirshfeld surface analysis. researchgate.net

Polymorphism Research

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is particularly important in the pharmaceutical industry, as different crystalline forms can affect a drug's efficacy. mdpi.com

Polymorphism research relies heavily on techniques like single-crystal X-ray diffraction to identify and characterize different crystal forms. mdpi.com Currently, there are no published studies on the polymorphism of this compound. Investigating its potential to form polymorphs would require systematic crystallization experiments under various conditions and subsequent analysis of the resulting solids by SCXRD and other solid-state characterization techniques.

Chromatographic Purification and Analytical Techniques

The purification and analysis of this compound typically involve standard chromatographic methods. Following its synthesis, the crude product would likely be purified to remove unreacted starting materials and byproducts.

Purification Techniques:

Column Chromatography: This is a standard method for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or mixture of solvents (eluent) is used to move the components through the column at different rates, allowing for their separation.

Recrystallization: This technique is used to purify solid compounds. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. mdpi.com For a related compound, recrystallization from ethanol (B145695) was used for purification. mdpi.com

Analytical Techniques:

Gas Chromatography (GC): As part of GC-MS, GC is used to assess the purity of the compound by detecting the presence of any volatile impurities. mdpi.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

These techniques are fundamental in a chemistry laboratory for obtaining a pure sample of this compound and for verifying its purity before further use or analysis.

Flash Column Chromatography for Isolation and Purification

Flash column chromatography is a fundamental and widely used technique in synthetic chemistry for the rapid purification of organic compounds. ucsb.edu It operates on the principle of differential adsorption of compounds onto a solid stationary phase (typically silica gel) while being moved through the column by a liquid mobile phase (eluent). rsc.org The choice of eluent is critical and is determined by the polarity of the target compound; a common starting point for compounds of moderate polarity involves mixtures of ethyl acetate (B1210297) and hexane. rochester.edu

In practice, the crude reaction mixture containing the target compound is loaded onto a silica gel column. rsc.org The eluent, a solvent or a mixture of solvents, is then passed through the column under positive pressure, accelerating the separation process. ucsb.edu Compounds with weaker interactions with the stationary phase travel down the column more quickly, while those with stronger interactions are retained longer, allowing for the collection of purified fractions. quora.com For effective separation, the target compound should ideally have a retention factor (Rf) of approximately 0.3 on a thin-layer chromatography (TLC) plate using the same eluent system. ucsb.edu

While specific protocols for this compound are not detailed in the provided literature, general procedures for purifying similar organic compounds are well-established. For instance, crude products are often purified by flash chromatography on silica gel, with the eluent system tailored to the compound's polarity. rsc.orgrsc.org

Table 1: Representative Solvent Systems for Flash Column Chromatography rochester.edu This table illustrates common solvent systems used for purifying organic compounds with varying polarities.

| Polarity of Compound | Typical Solvent System |

| Nonpolar | 5% Ether/Hexane or 100% Hexane |

| Normal | 10-50% Ethyl Acetate/Hexane |

| Polar | 100% Ethyl Acetate or 5% Methanol (B129727)/Dichloromethane |

This interactive table provides examples of eluent systems commonly employed in flash column chromatography based on the polarity of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It is indispensable for determining the purity of a synthesized compound like this compound. In a typical reversed-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used as the eluent. nih.gov The purity is assessed by the number and area of the peaks in the resulting chromatogram; a single, sharp peak is indicative of a high-purity sample.

Furthermore, HPLC is the gold standard for determining the enantiomeric excess (ee) of chiral molecules. nih.gov While this compound itself is an achiral molecule, this analysis becomes critical for chiral compounds that may be synthesized from it or are structurally related. Chiral HPLC utilizes special columns containing a chiral stationary phase (CSP) that interacts differently with each enantiomer of a compound. wiley-vch.de This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. quora.comwiley-vch.de

The determination of enantiomeric excess often involves analyzing the product of an asymmetric reaction. For example, in the asymmetric cross-aldol reaction, the enantiomeric excess of the resulting diol products is determined by HPLC after converting them into derivatives like monobenzoyl esters. wiley-vch.de This derivatization can enhance detectability and improve separation on the chiral column. The selection of the chiral column and the mobile phase composition is crucial for achieving baseline separation of the enantiomers. nih.govwiley-vch.de

Table 2: Examples of Chiral HPLC Conditions for Enantiomeric Excess Determination of Aldol (B89426) Products wiley-vch.de This table presents experimental conditions from the literature for the HPLC analysis of chiral compounds, illustrating the types of columns and mobile phases used.

| Chiral Column | Mobile Phase (Hexane:2-Propanol) | Flow Rate (mL/min) | Analyte Note |

| Chiralpak AD-H | 30:1 | 1.0 | After conversion to monobenzoyl ester |

| Chiralpak AS-H | 10:1 | 1.0 | After conversion to dibenzoyl ester |

| Chiralcel OJ-H | 100:1 | 0.5 | After conversion to dibenzoyl ester |

| Chiralpak IA | 100:1 | 1.0 | After conversion to monobenzoyl ester |

This interactive table showcases various conditions used in chiral HPLC to separate enantiomers, highlighting the importance of column and solvent selection.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For a molecule like 1-(2,4-dimethylphenyl)propan-1-one, DFT calculations would provide significant insights.

Electronic Structure Analysis

DFT calculations could elucidate the electronic landscape of this compound. Key parameters that would be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron density distribution would likely show a high concentration around the oxygen atom of the carbonyl group due to its high electronegativity, and delocalization across the aromatic ring. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons available for reaction (electron-donating ability). |

| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting ability). |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the molecule's excitability and chemical reactivity. A larger gap suggests greater stability. |

| Dipole Moment | ~ 2.5 - 3.0 D | Reflects the overall polarity of the molecule, arising from the electronegative carbonyl group. |

Note: These values are hypothetical and based on typical values for similar aromatic ketones.

Spectroscopic Property Prediction and Validation

Computational spectroscopy, often employing DFT methods, is a valuable tool for predicting and interpreting experimental spectra. arxiv.orgarxiv.org For this compound, theoretical calculations could predict its vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.

The calculated vibrational frequencies would correspond to the various stretching, bending, and torsional modes of the molecule's functional groups, such as the C=O stretch of the ketone, the C-H stretches of the aromatic ring and alkyl groups, and the C-C skeletal vibrations. By comparing the computed spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved.

Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's UV-Visible absorption spectrum. This would help in understanding the nature of the electronic excitations, for instance, whether they are n→π* or π→π* transitions, which are characteristic of molecules with carbonyl groups and aromatic rings.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. plos.orgresearchgate.netmdpi.com Such simulations would provide insights into the conformational flexibility of the molecule, particularly the rotation around the single bond connecting the propanoyl group to the phenyl ring.

MD simulations in different solvent environments could also reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. For instance, in a polar solvent, the solvent molecules would be expected to form a structured shell around the polar carbonyl group. While specific MD studies on this compound are not available, simulations on similar molecules like derivatives of mandelic acid and acetylcholinesterase have provided valuable insights into their dynamic properties and interactions. arxiv.orgyoutube.com

Reaction Mechanism Modeling and Transition State Characterization

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of m-xylene (B151644) with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). wikipedia.orgaskfilo.commt.com Computational modeling can be used to investigate the detailed mechanism of this reaction.

DFT calculations could be used to map the potential energy surface of the reaction, identifying the structures and energies of the reactants, intermediates, transition states, and products. The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CH₂CO⁺) or a complex between propanoyl chloride and the Lewis acid. wikipedia.orgpw.live The subsequent electrophilic attack on the electron-rich m-xylene ring would lead to the formation of a sigma complex (an arenium ion), which is a key intermediate. The characterization of the transition state for this step would reveal the geometry and energy barrier for the C-C bond formation. The calculations would likely show that the acylation occurs preferentially at the position para to one methyl group and ortho to the other, due to the ortho,para-directing nature of the methyl groups and steric hindrance.

Table 2: Hypothetical Energy Profile for the Friedel-Crafts Acylation of m-Xylene

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (m-xylene + propanoyl chloride + AlCl₃) | 0 |

| 2 | Formation of Acylium Ion Complex | ~ -10 to -15 |

| 3 | Transition State (Sigma Complex Formation) | ~ +15 to +20 |

| 4 | Sigma Complex Intermediate | ~ +5 to +10 |

| 5 | Product Complex (this compound with AlCl₃) | ~ -20 to -25 |

| 6 | Final Product (after workup) | ~ -15 to -20 |

Note: These energy values are illustrative and represent a plausible reaction profile for a Friedel-Crafts acylation.

Molecular Docking Studies (focused on chemical interactions with catalysts or binding sites during reactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. marquette.edu In the context of the synthesis of this compound, docking studies could be used to investigate the interaction between the reactants and the Lewis acid catalyst.

Specifically, docking simulations could model the binding of propanoyl chloride to the Lewis acid catalyst, AlCl₃, showing how the catalyst activates the acyl chloride by withdrawing electron density from the carbonyl carbon and facilitating the departure of the chloride ion. nih.gov Furthermore, docking could be used to study the interaction of the intermediate sigma complex with the catalyst. Understanding these interactions at a molecular level is crucial for optimizing reaction conditions and catalyst selection. While direct docking studies on this specific reaction are not available, the principles have been applied to understand the role of Lewis acids in other reactions involving ketones and aldehydes. nih.govrsc.orgresearchgate.net

Synthetic Utility and Applications in Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The compound serves as a fundamental starting point for constructing more elaborate molecules, leveraging its inherent chemical reactivity to build stereochemically defined structures, heterocyclic systems, and functional materials.

The ketone moiety of 1-(2,4-dimethylphenyl)propan-1-one is a key functional group for introducing chirality. Through processes such as asymmetric reduction or reductive amination, the prochiral ketone can be converted into chiral alcohols or amines. These chiral products are highly valuable in pharmaceutical synthesis, where stereochemistry is critical for biological activity.

For instance, the asymmetric reduction of propiophenone (B1677668) derivatives is a well-established method for producing chiral secondary alcohols. Similarly, reductive amination of this compound can yield chiral amines like (S)-1-(2,4-dimethylphenyl)propan-1-amine, a valuable building block for more complex chiral structures.

Aryl ketones like this compound are foundational substrates for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and functional materials. ontosight.ainih.govPyrazoles: One of the most common methods for synthesizing pyrazoles is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comyoutube.comThe propiophenone can be first converted into a 1,3-dicarbonyl intermediate, which then reacts with hydrazine to form the pyrazole ring. mdpi.comThis approach allows for the creation of polysubstituted pyrazoles with diverse functionalities. nih.govTriazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes starting from ketone precursors. nih.govorganic-chemistry.orgOne method involves the reaction of the ketone with hydrazides or other nitrogen-rich reagents under specific conditions, often catalyzed by metals or proceeding through multi-step sequences. nih.govfrontiersin.orgFor example, a one-pot protocol for synthesizing thiazolo[3,2-b]-s-triazoles involves the reaction of 5-methyl-1H-s-triazole-3-thiol with aliphatic or aromatic ketones. nih.govSimilarly, 1,2,3-triazoles can be prepared via multi-component "click" reactions where derivatives of the ketone could participate. nih.govorganic-chemistry.orgImidazoles: Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (Debus synthesis) or related multi-component strategies. pharmaguideline.combaranlab.orgmdpi.comThis compound can be chemically modified to serve as a building block in these reactions, for instance, by first undergoing an oxidation reaction to form a suitable dicarbonyl precursor.

| Heterocycle | General Synthetic Approach | Key Reagents |

|---|---|---|

| Pyrazole | Cyclocondensation (e.g., Knorr Synthesis) | Hydrazine derivatives, 1,3-dicarbonyl intermediate |

| 1,2,4-Triazole | Multi-step synthesis or one-pot reactions | Hydrazides, Amidines, Nitriles |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition ("Click Chemistry") | Azides, Alkyne derivatives |

| Imidazole | Multi-component condensation (e.g., Debus or Radiszewski Synthesis) | Dicarbonyl precursor, Aldehyde, Ammonia |

The heterocyclic scaffolds derived from this compound, such as pyrazoles and triazoles, are not only biologically active but also possess properties suitable for functional materials. nih.govThese heterocycles can be incorporated into larger polymeric structures or used as ligands for metal complexes, leading to materials with specific optical, electronic, or photosensitive properties. For example, azo derivatives synthesized from related biomass-derived aromatic compounds have been shown to impart photosensitive properties to polymers. mdpi.comThe development of such materials is crucial for applications in electronics, photonics, and sensor technology.

Role in Catalysis (e.g., as a Ligand or Pre-catalyst component)

While this compound is not itself a catalyst, it serves as a valuable pre-catalyst component for the synthesis of specialized ligands. abcr.comThe ketone group can be transformed into various functionalities, such as imines or amines, which can then be incorporated into larger ligand frameworks.

For instance, Schiff base ligands can be prepared by condensing the ketone with primary amines. These ligands, when complexed with transition metals like palladium, cobalt, or ruthenium, can form active catalysts for a variety of organic transformations, including C-C coupling reactions, hydrogenations, and polymerizations. abcr.comnih.govThe steric and electronic properties of the 2,4-dimethylphenyl group can influence the catalytic activity and selectivity of the resulting metal complex. Chiral ligands derived from this ketone can also be employed in asymmetric catalysis to produce enantiomerically pure compounds. abcr.com

Development of Novel Synthetic Reagents and Methodologies

The use of this compound and related propiophenones contributes to the advancement of novel synthetic methodologies, particularly in the realm of multicomponent reactions (MCRs). google.comnih.govMCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and improving atom economy. beilstein-journals.orgnih.gov Ketones are frequent participants in MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or variants of the Biginelli reaction. beilstein-journals.orgBy employing this compound in these reactions, chemists can rapidly generate libraries of complex molecules with diverse structures. nih.govThe development of new MCRs or the expansion of existing ones using this ketone as a building block represents an ongoing area of research aimed at creating more efficient and sustainable synthetic pathways. chemrxiv.orgFor example, the ketone moiety can serve as a directing group for transition metal-catalyzed C–H functionalization, allowing for precise modifications at other positions on the molecule and enabling innovative reaction pathways. smolecule.com

Contribution to Biomass Conversion and Sustainable Feedstocks

The connection of this compound to sustainable chemistry is twofold. Firstly, the compound has been identified as a natural product found in plants like Camellia sinensis (the tea plant), suggesting potential biosynthetic pathways. nih.gov Secondly, and more significantly in the context of sustainable feedstocks, aromatic ketones of this type are related to the structure of lignin (B12514952). Lignin is a complex aromatic biopolymer that constitutes a major component of lignocellulosic biomass. mdpi.comResearch into biorefinery processes aims to break down lignin into valuable aromatic platform chemicals. mdpi.comyoutube.comThe degradation of lignin's phenylpropanoid units can yield substituted aromatic compounds, including ketones. researchgate.netThe formation of lignin-like structures, sometimes called pseudo-lignin, from the degradation of polysaccharides during biomass pretreatment is also an area of active study. rsc.orgDeveloping catalytic processes to convert lignin and other biomass sources into well-defined chemicals like this compound is a key goal of creating a sustainable chemical industry that relies less on fossil fuels. youtube.com

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2,4-Dimethylphenyl)propan-1-one?

Methodological Answer:

The compound is commonly synthesized via Friedel-Crafts acylation , where propanoyl chloride reacts with 1,3-dimethylbenzene (m-xylene) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Maintaining anhydrous conditions to prevent hydrolysis of the acylium intermediate.

- Optimizing temperature (typically 0–50°C) to avoid polyacylation or side reactions.

- Isolation via aqueous workup and purification through recrystallization or column chromatography.

Alternative methods may involve ketone functionalization of pre-substituted aryl precursors .

Advanced: How can regioselectivity challenges be addressed during derivatization of the phenyl ring?

Methodological Answer:

Regioselectivity is influenced by the ortho/para-directing effects of the existing methyl groups. Strategies include:

- Electrophilic substitution control : Using bulky directing groups or meta-directing catalysts (e.g., AgOTf) to shift reactivity.

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density maps.

- Competitive reaction screening : Testing halogenation or nitration under varied conditions (solvent polarity, temperature) to identify optimal pathways .

Basic: What spectroscopic features confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons (δ 6.7–7.2 ppm) show splitting patterns consistent with 2,4-dimethyl substitution (e.g., doublet for H-5). Methyl groups appear as singlets (δ 2.3–2.6 ppm).

- ¹³C NMR : Ketone carbonyl at δ 205–210 ppm; aromatic carbons align with substituent positions.

- IR : Strong C=O stretch (~1700 cm⁻¹) and absence of OH/NH bands.

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 176.1 (C₁₁H₁₄O) confirms molecular weight .

Advanced: How do structural modifications at the α-carbon influence reactivity in nucleophilic additions?

Methodological Answer:

- Electron-withdrawing groups (EWGs) : Chlorination at the α-carbon (e.g., 2-chloro derivatives) increases electrophilicity, accelerating nucleophilic attack (e.g., Grignard reactions).

- Steric hindrance : Bulky substituents reduce reactivity by blocking access to the carbonyl.

- Kinetic studies : Varying nucleophile concentration and monitoring progress via HPLC or in-situ IR quantifies rate constants and activation energies .

Basic: What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

It serves as a precursor for bioactive molecules , such as: